Mequitazine (10-(3-Quinuclidinylmethyl)phenothiazine), a phenothiazine derivative, is classified as a second-generation H1-receptor antagonist. [, ] It plays a significant role in scientific research as a potent and long-acting antihistamine, particularly in allergy and inflammation studies. []
Related Compounds
Mequitazine-S-oxide
Compound Description: Mequitazine-S-oxide is a major photo-degradation product of mequitazine. []
Relevance: Mequitazine-S-oxide is a metabolite of mequitazine, formed through oxidation of the sulfur atom in the phenothiazine ring. This oxidative pathway is one of the primary metabolic routes of mequitazine. [, ]
Mequitazine-sulphone
Compound Description: Mequitazine-sulphone is another major photo-degradation product of mequitazine, resulting from further oxidation of mequitazine-S-oxide. []
Relevance: Similar to mequitazine-S-oxide, mequitazine-sulphone represents another oxidative metabolite of mequitazine. [] The formation of these two metabolites highlights the susceptibility of the phenothiazine sulfur to oxidation. []
Chlorpromazine
Compound Description: Chlorpromazine is a typical antipsychotic medication belonging to the phenothiazine class. [] It is primarily used to treat schizophrenia and other psychotic disorders.
Relevance: Chlorpromazine shares a structural similarity with mequitazine, both containing the phenothiazine core structure. [] This structural similarity can lead to cross-reactivity in photosensitivity reactions, as observed in patients sensitive to mequitazine. []
Promethazine
Compound Description: Promethazine is a phenothiazine derivative used as an antihistamine, sedative, and antiemetic. []
Relevance: Promethazine, like chlorpromazine, shares the phenothiazine core with mequitazine, suggesting potential for cross-reactivity in photosensitivity reactions. []
Ketotifen
Compound Description: Ketotifen is an antihistamine and mast cell stabilizer used to prevent and treat asthma and allergic conditions. [, , ]
Relevance: Ketotifen serves as a common comparator to mequitazine in various studies, allowing researchers to assess mequitazine's efficacy and safety profile relative to an established antihistamine. [, , ] Several studies suggest mequitazine might offer a more favorable side effect profile than ketotifen. [, ]
Terfenadine
Compound Description: Terfenadine is a non-sedating antihistamine that was widely used for allergies before its withdrawal due to cardiac safety concerns. [, , , ]
Relevance: Terfenadine, similar to ketotifen, has been frequently used as a comparative agent to mequitazine in studies investigating antihistamine efficacy, side effects, and pharmacokinetic properties. [, , , ]
Astemizole
Compound Description: Astemizole is a non-sedating antihistamine that was withdrawn from the market due to concerns about its potential to cause serious cardiac arrhythmias. [, , , ]
Relevance: Astemizole has been included in comparative studies with mequitazine to assess their relative efficacy in inhibiting histamine release and their potential for causing central nervous system side effects. [, , , ]
Oxatomide
Compound Description: Oxatomide is an antiallergic medication that acts as a mast cell stabilizer and histamine H1 receptor antagonist. []
Relevance: A study compared the efficacy of oxatomide and mequitazine in treating chronic urticaria, concluding that oxatomide might offer faster symptom relief. []
Disodium Cromoglycate (DSCG)
Compound Description: Disodium cromoglycate is a mast cell stabilizer used to prevent and treat allergic conditions such as asthma, allergic rhinitis, and allergic conjunctivitis. [, ]
Relevance: Disodium cromoglycate was compared with mequitazine in preclinical studies to investigate their antiallergic effects in various animal models. [, ]
Epinastine
Compound Description: Epinastine is a second-generation antihistamine used topically for allergic conjunctivitis. []
Relevance: Epinastine and mequitazine, both antihistamines, were investigated for their effects on superoxide generation by neutrophils, shedding light on their potential anti-inflammatory mechanisms. []
Cetirizine
Compound Description: Cetirizine is a second-generation, non-sedating antihistamine used to treat allergic rhinitis and urticaria. [, ]
Relevance: Cetirizine was compared with mequitazine in studies evaluating their efficacy and safety in treating allergic conditions. [, ]
Loratadine
Compound Description: Loratadine is a second-generation, non-sedating antihistamine used to treat allergies. []
Relevance: Loratadine was investigated alongside mequitazine in studies comparing their binding affinity for histamine H1 receptors in the brain and lungs, providing insights into their potential for causing sedation. []
Azatadine
Compound Description: Azatadine is a first-generation antihistamine used to treat allergic rhinitis and other allergic conditions. []
Relevance: Azatadine was included in a comparative study with mequitazine and other antihistamines to evaluate their effects on skin test reactivity and histamine release, aiming to understand their mechanisms of action. []
Clemizole
Compound Description: Clemizole is an antihistamine used to treat allergies. []
Relevance: Clemizole was compared with mequitazine in studies investigating their antihistaminic and anticholinergic activities, helping to characterize mequitazine's pharmacological profile. []
Levocabastine
Compound Description: Levocabastine is a second-generation antihistamine used topically for allergic conjunctivitis. []
Relevance: A double-masked, randomized trial compared the efficacy and tolerance of mequitazine eye drops with levocabastine and placebo in allergic conjunctivitis. []
Dexchlorpheniramine
Compound Description: Dexchlorpheniramine is a first-generation antihistamine used to treat allergies. [, , , , ]
Relevance: Several studies compared the efficacy, side effects, and pharmacokinetic properties of mequitazine with dexchlorpheniramine, highlighting potential differences in their therapeutic profiles. [, , , , ]
Brompheniramine
Compound Description: Brompheniramine is a first-generation antihistamine. []
Relevance: Brompheniramine was used as a comparator to assess the efficacy and tolerance of mequitazine in treating allergic disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-DOPA is a metabolic precursor of dopamine that is capable of crossing the blood brain barrier to act as a dopamine D1 receptor agonist. It is produced from L-tyrosine by trysosine hydroxylase. In the brain, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. It is conventionally used to increase dopamine concentrations in the brain as a treatment for Parkinson’s disease and stroke recovery. L-DOPA methyl ester is a neutral derivative of L-DOPA formulated for increased solubility compared to the parent compound. Selective Dopamine D1 receptor agonist. Melevodopa hydrochloride is a biochemical.
Macimorelin, a novel and orally active ghrelin mimetic that stimulates GH secretion, is used in the diagnosis of adult GH deficiency (AGHD). More specifically, macimorelin is a peptidomimetic growth hormone secretagogue (GHS) that acts as an agonist of GH secretagogue receptor, or ghrelin receptor (GHS-R1a) to dose-dependently increase GH levels. Growth hormone secretagogues (GHS) represent a new class of pharmacological agents which have the potential to be used in numerous clinical applications. They include treatment for growth retardation in children and cachexia associated with chronic disease such as AIDS and cancer. Growth hormone (GH) is classically linked with linear growth during childhood. In deficiency of this hormone, AGHD is commonly associated with increased fat mass (particularly in the abdominal region), decreased lean body mass, osteopenia, dyslipidemia, insulin resistance, and/or glucose intolerance overtime. In addition, individuals with may be susceptible to cardiovascular complications from altered structures and function. Risk factors of AGHD include a history of childhood-onset GH deficiency or with hypothalamic/pituitary disease, surgery, or irradiation to these areas, head trauma, or evidence of other pituitary hormone deficiencies. While there are various therapies available such as GH replacement therapy, the absence of panhypopituitarism and low serum IGF-I levels with nonspecific clinical symptoms pose challenges to the detection and diagnosis of AGHD. The diagnosis of AGHD requires biochemical confirmation with at least 1 GH stimulation test. Macimorelin is clinically useful since it displays good stability and oral bioavailability with comparable affinity to ghrelin receptor as its endogenous ligand. In clinical studies involving healthy subjects, macimorelin stimulated GH release in a dose-dependent manner with good tolerability. Macimorelin, developed by Aeterna Zentaris, was approved by the FDA in December 2017 under the market name Macrilen for oral solution. Macimorelin is a Growth Hormone Secretagogue Receptor Agonist. The mechanism of action of macimorelin is as a Growth Hormone Secretagogue Receptor Agonist. Macimorelin is an orally available synthetic mimetic of the growth hormone (GH) secretagogue ghrelin with potential anti-cachexia activity. Upon oral administration, macimorelin mimics endogenous ghrelin by stimulating appetite and binds to the growth hormone secretagogue receptor GHSR in the central nervous system, thereby mimicking the GH-releasing effects of ghrelin from the pituitary gland. Stimulation of GH secretion increases insulin-like growth factor-I (IGF-I) levels which may further stimulate protein synthesis. In addition, ghrelin reduces the production of pro-inflammatory cytokines, which may play a direct role in cancer-related loss of appetite. See also: Macimorelin Acetate (is active moiety of).